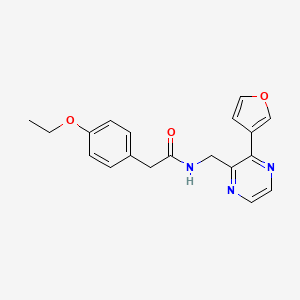

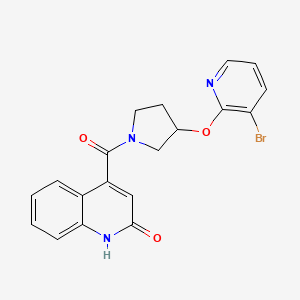

![molecular formula C21H20ClN5O2S B2548954 2-(4-{4-[(4-Chlorophényl)sulfanyl]-3-nitrobenzyl}pipérazino)pyrimidine CAS No. 477869-40-2](/img/structure/B2548954.png)

2-(4-{4-[(4-Chlorophényl)sulfanyl]-3-nitrobenzyl}pipérazino)pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "2-(4-{4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl}piperazino)pyrimidine" is a synthetic molecule that appears to be related to a class of compounds with potential pharmacological properties. The structure suggests the presence of a pyrimidine ring, which is a common feature in many drug molecules, and a piperazine moiety, which is often seen in compounds with psychoactive or stimulant effects. The chlorophenylsulfanyl and nitrobenzyl groups indicate that this compound could have been designed to interact with specific biological targets, possibly enzymes or receptors.

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, the synthesis of 7-benzylamino-6-chloro-2-piperazino-4-pyrrolidinopteridine, a compound with a piperazine moiety and a chlorine atom, was achieved through nucleophilic aromatic substitution of chlorine atoms of a tetrachloropteridine precursor . Similarly, the synthesis of 1-(2,3-dichlorophenyl)piperazine involved alkylation, acidulation, and reduction steps starting from 2,6-dichloro-nitrobenzene . These methods could potentially be adapted for the synthesis of the compound , with appropriate modifications to introduce the pyrimidine ring and the specific substituents.

Molecular Structure Analysis

The molecular structure of related compounds has been confirmed using techniques such as X-ray crystallography and NMR spectroscopy . These techniques would be essential for confirming the structure of "2-(4-{4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl}piperazino)pyrimidine" as well, ensuring that the synthesis has proceeded correctly and that the desired isomer has been obtained.

Chemical Reactions Analysis

The chemical reactivity of the compound would likely be influenced by the presence of the nitro group and the sulfanyl substituent. The nitro group is an electron-withdrawing group that can be involved in redox reactions, while the sulfanyl group could potentially undergo oxidation or serve as a nucleophile in substitution reactions. The piperazine ring could also be involved in reactions with electrophiles due to the presence of nitrogen atoms.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of the chlorophenyl group could increase the compound's lipophilicity, potentially affecting its solubility and absorption characteristics. The basic nitrogen in the piperazine ring could influence the compound's solubility in acidic or basic environments and its interaction with biological targets . The nitro group could contribute to the compound's acidity and participate in hydrogen bonding, affecting its pharmacokinetic properties.

Applications De Recherche Scientifique

- Potentiel anticancéreux : Des chercheurs ont étudié les effets anticancéreux de ce composé en raison de sa ressemblance structurelle avec certains inhibiteurs de kinases. Il peut interférer avec les voies de signalisation cellulaire, ce qui en fait un candidat potentiel pour des thérapies ciblées contre certains cancers .

- Inhibition de la kinase : L’échafaudage pipérazino-pyrimidine est connu pour son activité inhibitrice de la kinase. Les scientifiques explorent son potentiel en tant qu’inhibiteur de la kinase, en particulier dans le contexte de maladies telles que le cancer et les troubles inflammatoires .

- Modulation des neurotransmetteurs : La structure unique du composé suggère des interactions possibles avec les récepteurs des neurotransmetteurs. Les chercheurs étudient ses effets sur la fonction neuronale, la transmission synaptique et la neuroprotection .

- Maladies neurodégénératives : Les recherches se concentrent sur la possibilité que ce composé puisse atténuer les maladies neurodégénératives telles que la maladie d’Alzheimer ou la maladie de Parkinson. Sa capacité à moduler les voies neuronales est intéressante .

- Semiconducteurs organiques : Le noyau pyrimidine riche en électrons en fait un candidat intéressant pour les matériaux semiconducteurs organiques. Les chercheurs explorent son utilisation dans les transistors à effet de champ organiques (OFET) et les dispositifs optoélectroniques .

- Photovoltaïque : Le système π-conjugué du composé suggère des applications potentielles dans les cellules solaires. Ses propriétés électroniques sont étudiées pour une conversion d’énergie efficace .

- Inhibiteurs enzymatiques : Les scientifiques étudient la possibilité que ce composé puisse inhiber des enzymes spécifiques impliquées dans les voies pathologiques. Ses fragments sulfanyl et nitrobenzyle peuvent jouer un rôle crucial dans la liaison enzymatique .

- Modulation de la protéine kinase C (PKC) : La PKC est un régulateur clé de la signalisation cellulaire. Les chercheurs explorent la possibilité que ce composé puisse moduler l’activité de la PKC .

- Assemblages supramoléculaires : La structure cristalline du composé révèle des arrangements d’empaquetage intéressants. Les chercheurs étudient son comportement d’auto-assemblage et ses applications potentielles en ingénierie cristalline .

- Polymorphisme : Les recherches se concentrent sur les différentes formes cristallines et leur stabilité. Les polymorphes peuvent avoir des propriétés différentes, ce qui a un impact sur les applications .

- Destin et dégradation environnementaux : Les chercheurs évaluent la persistance, la mobilité et l’impact environnemental potentiel du composé. Comprendre son comportement dans le sol et l’eau est crucial pour l’évaluation des risques .

- Toxicité et écotoxicologie : Des études évaluent sa toxicité pour les organismes aquatiques et la vie terrestre. Ces données éclairent les décisions réglementaires et les mesures de protection de l’environnement .

Chimie médicinale et développement de médicaments

Neurosciences et neuropharmacologie

Science des matériaux et électronique organique

Biologie chimique et inhibition enzymatique

Chimie des matériaux et ingénierie cristalline

Chimie environnementale et toxicologie

Propriétés

IUPAC Name |

2-[4-[[4-(4-chlorophenyl)sulfanyl-3-nitrophenyl]methyl]piperazin-1-yl]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20ClN5O2S/c22-17-3-5-18(6-4-17)30-20-7-2-16(14-19(20)27(28)29)15-25-10-12-26(13-11-25)21-23-8-1-9-24-21/h1-9,14H,10-13,15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYDZMESAHTXVHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC(=C(C=C2)SC3=CC=C(C=C3)Cl)[N+](=O)[O-])C4=NC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClN5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

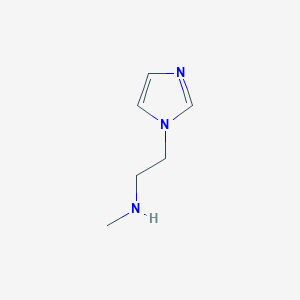

![2,2-Difluoro-5-(3-fluorophenyl)sulfonyl-5-azaspiro[2.3]hexane](/img/structure/B2548878.png)

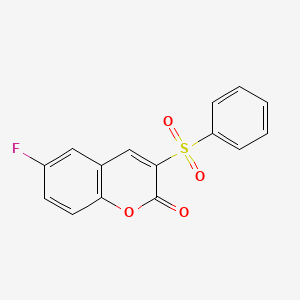

![2-[[(E)-3-(4-butoxy-3-methoxyphenyl)-2-cyanoprop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2548883.png)

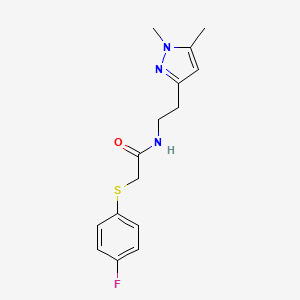

![1-[1,1'-Biphenyl]-4-yl-3-(3-nitroanilino)-1-propanone](/img/structure/B2548887.png)

![N-[(5-Cyclopropyl-2-fluorophenyl)methyl]but-2-ynamide](/img/structure/B2548888.png)

![N-(2-chlorophenyl)-4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidine-1-carboxamide](/img/structure/B2548889.png)

![1-(3-methoxypropyl)-9-methyl-2-(piperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2548891.png)

![3-{[2-(4-Methoxyphenyl)-2-oxoethyl]carbamoyl}propanoic acid](/img/structure/B2548893.png)